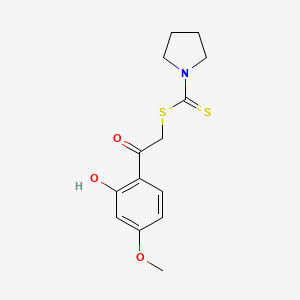

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate is a synthetic organic compound featuring a 2-oxoethyl backbone linked to a 2-hydroxy-4-methoxyphenyl group and a pyrrolidinecarbodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate typically involves multi-step organic reactions. A common approach might include:

Formation of the phenolic intermediate: Starting with a hydroxy-methoxy benzene derivative, the phenolic intermediate can be synthesized through electrophilic substitution reactions.

Introduction of the oxoethyl group: This step may involve the use of reagents such as acyl chlorides or anhydrides under acidic or basic conditions.

Formation of the pyrrolidinecarbodithioate group: This can be achieved by reacting the intermediate with pyrrolidine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenolic group can undergo oxidation to form quinones.

Reduction: The oxoethyl group can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. A library of pyrrolidine derivatives, including this compound, was synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, it exhibited promising results in inhibiting the growth of M-Hela tumor cells, with some derivatives showing activity that surpassed that of the reference drug tamoxifen .

Case Study:

In vitro assays indicated that certain derivatives of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate demonstrated IC50 values in the low micromolar range against cancer cells, suggesting a strong potential for further development into therapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives with similar structures exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL .

Table 1: Summary of Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative A | E. coli | 256 |

| Derivative B | S. aureus | 128 |

UV Absorption and Stabilization

Another important application of this compound is its use as a UV absorber in polymers. It has been incorporated into materials such as polycarbonates and thermoplastics to enhance UV stability and prolong the lifespan of products exposed to sunlight .

Table 2: Applications in Materials Science

| Material Type | Application |

|---|---|

| Polycarbonates | UV stabilization |

| Thermoplastics | Light stabilization |

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

2-(2,6-Dimethylanilino)-2-oxoethyl 1-pyrrolidinecarbodithioate (CAS 412919-79-0)

- Structural Differences: Replaces the 2-hydroxy-4-methoxyphenyl group with a 2,6-dimethylanilino group.

- Loss of hydroxyl and methoxy groups reduces hydrogen-bonding capacity, which may diminish solubility and target-binding specificity .

Adamantane-Based 2-Oxoethyl Esters (e.g., 2-(Adamantan-1-yl)-2-oxoethyl Benzoates)

- Structural Differences : Adamantane replaces the phenyl group, and ester groups substitute the dithiocarbamate.

- Functional Properties: Adamantane’s rigid, hydrophobic structure promotes synclinal conformations and head-to-tail crystal packing, enhancing thermal stability . Esters in these derivatives exhibit antioxidant activity (e.g., radical scavenging) and anti-inflammatory effects, outperforming diclofenac sodium in some cases.

Functional Group Comparisons: Dithiocarbamate vs. Ester

- Dithiocarbamates: Known for metal chelation (e.g., copper, zinc) and inhibition of enzymes like urease or metalloproteases. Potential agrochemical applications (e.g., fungicides, insecticides) due to reactivity with biological thiols .

- Esters :

Hypothetical Bioactivity Profiles

- Target Compound :

Biological Activity

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate, also known as a derivative of methoxyphenol, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a carbodithioate functional group, suggesting diverse interactions with biological systems.

- Chemical Formula : C14H17NO3S2

- CAS Number : 944769-31-7

- Molecular Weight : Approximately 317.42 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been studied for its potential as a therapeutic agent in several conditions, particularly those related to inflammation, cancer, and metabolic disorders.

Antioxidant Activity

Research indicates that derivatives of 2-hydroxy-4-methoxyphenyl exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been documented in several studies.

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It appears to exert cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of signaling pathways such as p53 and NF-kB.

Modulation of Cannabinoid Receptors

Another notable aspect of this compound is its interaction with cannabinoid receptors (CB1 and CB2). Studies suggest that it may act as a ligand for these receptors, offering potential therapeutic benefits in appetite regulation and pain management. This property makes it relevant for conditions such as obesity and chronic pain.

Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various methoxyphenol derivatives, including this compound. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls .

Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis. The study reported a dose-dependent response with IC50 values indicating effective cytotoxicity at low concentrations .

Study 3: Cannabinoid Receptor Interaction

Research investigating the binding affinity of this compound to cannabinoid receptors showed that it acts as a partial agonist at CB1 receptors. This interaction was associated with decreased food intake in animal models, suggesting its potential use in treating obesity .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl intermediates with 1-pyrrolidinecarbodithioic acid. A multi-step approach may include:

Esterification : Reacting hydroxy-methoxybenzaldehyde derivatives with thiocarbonyl reagents under anhydrous conditions.

Nucleophilic substitution : Introducing the pyrrolidinecarbodithioate group via coupling reactions (e.g., using carbodiimide-based activating agents).

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF vs. THF) to enhance yield .

Key Considerations :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups.

- Temperature control (0–25°C) to avoid side reactions like disulfide formation.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% threshold).

- Spectroscopy :

- ¹H/¹³C NMR : Verify aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 170–190 ppm).

- IR : Confirm C=S stretches (~1200–1050 cm⁻¹) and hydroxyl/methoxy groups.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility. Mitigation steps:

MD Simulations : Perform molecular dynamics (MD) in explicit solvent models (e.g., water/DMSO) to assess ligand-receptor dynamics.

Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers.

Experimental Validation : Re-test bioactivity under controlled conditions (e.g., pH, temperature) to rule out assay artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?

- Methodological Answer : Focus on modifying key pharmacophores:

- Phenyl ring substituents : Replace methoxy/hydroxy groups with halogens or electron-withdrawing groups to enhance membrane permeability.

- Pyrrolidinecarbodithioate moiety : Introduce methyl/ethyl groups to the pyrrolidine ring to modulate steric hindrance and binding kinetics.

Use parallel synthesis to generate analogs, followed by in vitro screening (e.g., enzyme inhibition, cytotoxicity assays) .

Properties

Molecular Formula |

C14H17NO3S2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

[2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate |

InChI |

InChI=1S/C14H17NO3S2/c1-18-10-4-5-11(12(16)8-10)13(17)9-20-14(19)15-6-2-3-7-15/h4-5,8,16H,2-3,6-7,9H2,1H3 |

InChI Key |

FSVVFYJOJFXONO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CSC(=S)N2CCCC2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.